molecular formula C9H9BrN2 B8779950 4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine

4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8779950
M. Wt: 225.08 g/mol
InChI Key: QSJWRVODDFNGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1,2-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-5-7-8(10)3-4-11-9(7)12(6)2/h3-5H,1-2H3

InChI Key

QSJWRVODDFNGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60% in oil dispersion) (1.228 g, 30.7 mmol) was suspended in THF (60 mL) and the mixture cooled to 0° C. A solution of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (D24) (3.24 g, 15.35 mmol) in THF (30.0 ml) was added dropwise to the mixture and allowed to stir at that temperature for 15 mins, after which MeI (1.440 mL, 23.03 mmol) was added dropwise. The final mixture was stirred at 0° C. for 15 min and then at RT for ca. 3 hours. The reaction mixture was quenched with NH4Cl solution (ca. 100 mL), extracted with ethyl acetate (50 mL×3). The combined organics were dried over MgSO4 and concentrated. The residue was purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane. The corresponding fractions were combined to give the title compound (2.18 g, approx. 47% purity) which was used without further purification in the next stage. LCMS (A): m/z (M+H)+ 225/227, C9H9BrN2 requires 224/226 (acidic).
Name
Quantity
1.228 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.44 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
47%

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